

## Unveiling the Solid-State Architecture of 4-Chlorobenzamide: A Technical Guide

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#### For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of **4-chlorobenzamide**, a molecule of significant interest in chemical and pharmaceutical research. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms, intermolecular interactions, and the experimental procedures used for its determination. All quantitative data is presented in structured tables for clarity and comparative ease.

### **Crystallographic Data Summary**

The crystal structure of **4-chlorobenzamide** (C<sub>7</sub>H<sub>6</sub>ClNO) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2<sub>1</sub>/c. The unit cell parameters and other crystallographic data are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for **4-Chlorobenzamide**.



Parameter	Value	
CCDC Deposition No.	193979	
Empirical formula	C7H6CINO	
Formula weight	155.58	
Temperature	293(2) K	
Wavelength	0.71073 Å	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions	a = 14.118(3) Å	
b = 5.439(1) Å		
c = 9.204(2) Å	_	
β = 95.14(3)°	_	
Volume	703.1(3) Å <sup>3</sup>	
Z	4	
Calculated density	1.468 Mg/m³	
Absorption coefficient	0.438 mm <sup>-1</sup>	
F(000)	320	
Crystal size	0.3 x 0.2 x 0.2 mm	
Theta range for data collection	2.62 to 26.37°	
Index ranges	-17<=h<=17, -6<=k<=6, -11<=l<=11	
Reflections collected	6397	
	1432 [R(int) = 0.0314]	
Independent reflections	1432 [R(int) = 0.0314]	
Independent reflections  Completeness to theta = 26.37°	1432 [R(int) = 0.0314] 99.9 %	



Data / restraints / parameters	1432 / 0 / 91
Goodness-of-fit on F <sup>2</sup>	1.053
Final R indices [I>2sigma(I)]	R1 = 0.0416, wR2 = 0.1098
R indices (all data)	R1 = 0.0543, wR2 = 0.1183
Largest diff. peak and hole	0.291 and -0.273 e.Å <sup>-3</sup>

## **Molecular Geometry**

The molecular structure of **4-chlorobenzamide** consists of a planar benzamide core with a chlorine atom substituted at the para position of the benzene ring. Selected bond lengths and angles are presented in Tables 2 and 3, respectively. These values are within the expected ranges for similar aromatic amide structures.

Table 2: Selected Bond Lengths (Å) for **4-Chlorobenzamide**.

Bond	Length (Å)
CI(1)-C(4)	1.741(2)
O(1)-C(7)	1.239(2)
N(1)-C(7)	1.329(2)
C(1)-C(2)	1.385(3)
C(1)-C(6)	1.388(3)
C(1)-C(7)	1.500(3)
C(2)-C(3)	1.381(3)
C(3)-C(4)	1.378(3)
C(4)-C(5)	1.379(3)
C(5)-C(6)	1.382(3)

Table 3: Selected Bond Angles (°) for **4-Chlorobenzamide**.



Angle	Degrees (°)
C(2)-C(1)-C(6)	118.9(2)
C(2)-C(1)-C(7)	119.5(2)
C(6)-C(1)-C(7)	121.6(2)
C(3)-C(2)-C(1)	120.6(2)
C(4)-C(3)-C(2)	119.8(2)
C(3)-C(4)-C(5)	120.5(2)
C(3)-C(4)-Cl(1)	119.5(2)
C(5)-C(4)-Cl(1)	120.0(2)
C(6)-C(5)-C(4)	119.6(2)
C(5)-C(6)-C(1)	120.6(2)
O(1)-C(7)-N(1)	122.5(2)
O(1)-C(7)-C(1)	120.2(2)
N(1)-C(7)-C(1)	117.3(2)

# Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **4-chlorobenzamide** is dominated by a network of intermolecular hydrogen bonds. The amide group acts as a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of centrosymmetric  $R^2_2(8)$  dimers. These dimers are further linked into chains along the b-axis. The details of the hydrogen bonding geometry are provided in Table 4.

Table 4: Hydrogen Bond Geometry (Å, °) for **4-Chlorobenzamide**.



D-H···A	d(D-H)	d(H···A)	d(D···A)	<(DHA)
N(1)- H(1A)···O(1) <sup>i</sup>	0.86	2.10	2.955(2)	175.9
N(1)- H(1B)···O(1) <sup>ii</sup>	0.86	2.15	3.001(2)	172.1

Symmetry codes:

(i) -x+1, -y+1, -

z+1; (ii) x, y-1, z

Beyond hydrogen bonding, the crystal structure is stabilized by weaker interactions, including  $C-H\cdots\pi$  and potential halogen interactions, contributing to the overall three-dimensional architecture.

# Experimental Protocols Synthesis of 4-Chlorobenzamide

A plausible synthetic route involves the ammonolysis of 4-chlorobenzoyl chloride. In a well-ventilated fume hood, 4-chlorobenzoyl chloride (1 eq.) is dissolved in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The solution is cooled in an ice bath, and concentrated aqueous ammonia (a slight excess) is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional hour at room temperature. The resulting white precipitate of **4-chlorobenzamide** is collected by vacuum filtration, washed with cold water, and dried.

### Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent. The crude **4-chlorobenzamide** is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. The hot, saturated solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The vessel is then loosely covered to allow for slow evaporation of the solvent over several days, promoting the growth of well-defined single crystals.

### X-ray Data Collection and Structure Refinement





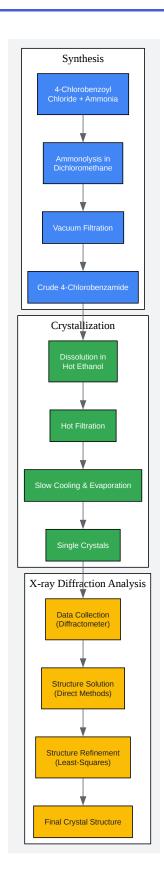


A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The collected data is processed for Lorentz and polarization corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the nitrogen are located from a difference Fourier map and refined isotropically, while other hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

#### **Visualizations**

The following diagrams illustrate the key experimental and structural aspects of the **4-chlorobenzamide** analysis.

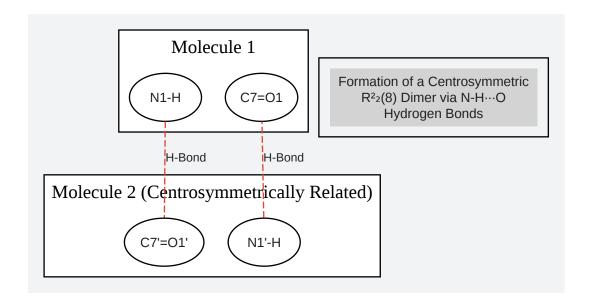




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Experimental Workflow for 4-Chlorobenzamide Crystal Structure Analysis.





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Hydrogen Bonding Interactions in the **4-Chlorobenzamide** Dimer.

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